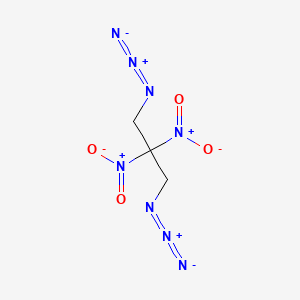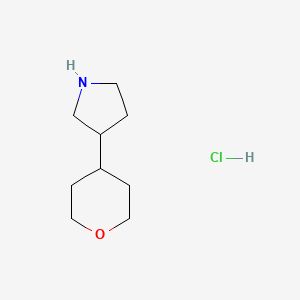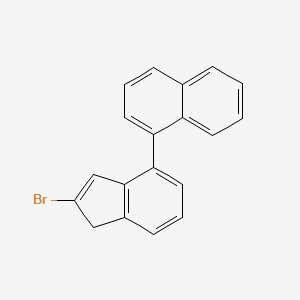
Propane, 1,3-diazido-2,2-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane, 1,3-diazido-2,2-dinitro- is a high-energy compound known for its potential applications in various fields, including chemistry and industry. This compound is characterized by the presence of azido and nitro functional groups, which contribute to its energetic properties.
Vorbereitungsmethoden
The synthesis of Propane, 1,3-diazido-2,2-dinitro- typically involves multiple steps. One common method starts with the nitration of urea, followed by condensation with formaldehyde. The resulting product undergoes acylation (chlorination) and subsequent azidation in a water-acetone medium with sodium azide . This method ensures the formation of the desired compound with high yield and purity.
Analyse Chemischer Reaktionen
Propane, 1,3-diazido-2,2-dinitro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitro derivatives, while reduction may yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
Propane, 1,3-diazido-2,2-dinitro- has several scientific research applications:
Chemistry: It is used as a high-energy additive in the synthesis of energetic materials and explosives.
Biology: Its azido groups make it a useful tool in bioconjugation and click chemistry.
Industry: It is used in the production of propellants and pyrotechnics.
Wirkmechanismus
The mechanism of action of Propane, 1,3-diazido-2,2-dinitro- involves the decomposition of its azido and nitro groups. Upon decomposition, it releases nitrogen gas, which contributes to its high-energy properties. The molecular targets and pathways involved in its action are primarily related to its ability to undergo rapid exothermic reactions.
Vergleich Mit ähnlichen Verbindungen
Propane, 1,3-diazido-2,2-dinitro- can be compared with other similar compounds, such as:
1,3-Diazido-2-nitro-2-azapropane: This compound also contains azido and nitro groups and is used in similar applications.
2-Methyl-2-nitro-1,3-diazidopropane: This compound is used as a plasticizer in propellants and gas generators.
The uniqueness of Propane, 1,3-diazido-2,2-dinitro- lies in its specific combination of azido and nitro groups, which contribute to its high-energy properties and make it suitable for various applications.
Eigenschaften
CAS-Nummer |
682353-68-0 |
|---|---|
Molekularformel |
C3H4N8O4 |
Molekulargewicht |
216.12 g/mol |
IUPAC-Name |
1,3-diazido-2,2-dinitropropane |
InChI |
InChI=1S/C3H4N8O4/c4-8-6-1-3(10(12)13,11(14)15)2-7-9-5/h1-2H2 |
InChI-Schlüssel |
IXXTYHKWRSJGGS-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CN=[N+]=[N-])([N+](=O)[O-])[N+](=O)[O-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-N-[2-(2-Cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]-6-hydroxyquinoline-4-carboxamide](/img/structure/B12514334.png)


![methyl 7-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate](/img/structure/B12514347.png)
![1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12514348.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile](/img/structure/B12514349.png)
![3-[(2-Piperidin-1-ylcyclohexyl)amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B12514351.png)
![N-(2-Chloroethyl)-N'-[3-(2-hydroxyethyl)phenyl]urea](/img/structure/B12514352.png)
![5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione](/img/structure/B12514359.png)

![(1S,5R,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B12514374.png)
![N-(4-{2-[4-(2-{4-[bis(4-methoxyphenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-4-methoxy-N-(4-methoxyphenyl)aniline](/img/structure/B12514385.png)
![Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate](/img/structure/B12514401.png)

